N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide
Description
N-(4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide is a sulfonamide-functionalized acetamide derivative characterized by a para-substituted phenyl ring bearing an acetamide group and a sulfamoyl moiety linked to a 1,1-dioxidotetrahydrothien-3-yl substituent. The tetrahydrothienyl-dioxide group introduces a sulfone-containing saturated five-membered ring, which enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c1-9(15)13-10-2-4-12(5-3-10)21(18,19)14-11-6-7-20(16,17)8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLLJVXKUITENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Single-Step Synthesis via Sulfonamide Coupling
Procedure:
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Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 equiv, 10 mmol) in 50 mL anhydrous DMF.
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Add 3-aminotetrahydrothiophene-1,1-dioxide (1.05 equiv, 10.5 mmol) and TEA (2.0 equiv, 20 mmol) dropwise under nitrogen atmosphere.
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Stir at 50°C for 12 hours. Monitor reaction completion via thin-layer chromatography (TLC; mobile phase: ethyl acetate/hexane 3:1).
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Quench with ice-cold water (100 mL) and extract with ethyl acetate (3 × 50 mL).
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Dry organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
Two-Step Synthesis from Sulfadiazine
Step 1: Chloroacetylation
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React sulfadiazine (10 mmol) with chloroacetyl chloride (12 mmol) in DMF (30 mL) at 0°C.
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Isolate 2-chloro-N-(4-sulfamoylphenyl)acetamide via filtration and recrystallization (ethanol/water).
Step 2: Amine Substitution
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Reflux the chloro intermediate (10 mmol) with 3-aminotetrahydrothiophene-1,1-dioxide (12 mmol) in acetonitrile (40 mL) for 8 hours.
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Concentrate and purify via column chromatography (silica gel, methanol/DCM 1:9).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
DMF with TEA provides superior yields due to enhanced solubility of intermediates and efficient acid scavenging.
Temperature and Time Dependence
Elevated temperatures reduce reaction time but may increase side-product formation.
Purification and Isolation Techniques
Column Chromatography
Recrystallization
Analytical Characterization
Spectroscopic Data
Elemental Analysis
Challenges and Mitigation Strategies
By-Product Formation
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,4-d]thiazine derivatives.
Substitution: Formation of N-substituted derivatives or esters.
Scientific Research Applications
This compound has a range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Activities
The sulfonamide-acetamide scaffold is common in bioactive molecules. Key structural analogs and their activities are compared below:
*Estimated based on structural components.
Key Observations:
- Piperazinyl Substituents (e.g., Compound 35): Enhance analgesic activity, likely due to improved receptor interaction or bioavailability .
- Pyrimidinyl Substituents (e.g., N⁴-Acetylsulfamethazine): Confer antitubercular activity, possibly by targeting bacterial folate synthesis pathways .
- Arylaminophenyl Substituents (e.g., Compound in ): Bulkier aromatic groups may enhance binding affinity to hydrophobic enzyme pockets.
- Its saturated ring may reduce metabolic degradation compared to aromatic substituents.
Pharmacokinetic and Physicochemical Properties
- Solubility: Sulfonamide derivatives with polar substituents (e.g., piperazinyl or sulfone groups) show enhanced aqueous solubility. The target’s sulfone group may improve solubility over non-oxidized thienyl analogs.
- Melting Points : Pyrimidinyl-substituted analogs (e.g., N⁴-Acetylsulfamethazine) exhibit high melting points (~245–247°C) due to strong intermolecular hydrogen bonding . The target’s melting point is expected to vary based on crystallinity influenced by its substituent.
- Metabolic Stability : Sulfone-containing compounds are generally resistant to oxidative metabolism, suggesting prolonged half-life for the target compound compared to sulfur-containing analogs.
Biological Activity
N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide, also known as 4-amino-N-(1,1-dioxidotetrahydrothien-3-yl)benzenesulfonamide, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its pharmacological effects.
- Molecular Formula : C12H16N2O5S2
- Molecular Weight : 332.39584 g/mol
- CAS Number : 853574-42-2
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminobenzenesulfonamide with a thienyl derivative. Controlled conditions such as temperature and pressure are crucial to ensure the desired product is formed with high yield and purity. The compound can be synthesized using various reagents including oxidizing agents and nucleophiles under specific reaction conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to bind to enzymes and proteins, thereby altering their activity and function. This interaction can lead to various biological effects, including:
Case Studies and Pharmacological Evaluations
- Antimicrobial Studies : In vitro studies have indicated that compounds with similar structural features to this compound demonstrate significant antibacterial activity against various strains. These findings warrant further exploration into the compound's potential as an antimicrobial agent.
- Anticonvulsant Activity : Research on related compounds has demonstrated varying degrees of anticonvulsant effects. For example, certain derivatives have shown protective effects in MES tests at doses ranging from 100 mg/kg to 300 mg/kg, suggesting that modifications in structure can influence pharmacological outcomes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarities | Biological Activity |
|---|---|---|
| 4-Aminobenzenesulfonamide | Lacks thienyl moiety | Antimicrobial |
| N-(1,1-Dioxidotetrahydrothien-3-yl)benzenesulfonamide | Similar structure without amino group | Antimicrobial |
This compound's unique combination of amino and thienyl groups may confer distinct biological properties compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
